

# Crystal Structure of (Phenylsulfonimidoyl)benzene Derivatives: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Phenylsulfonimidoyl)benzene

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This technical guide provides an in-depth analysis of the crystal structure of compounds related to **(Phenylsulfonimidoyl)benzene** derivatives. Due to the limited availability of comprehensive crystallographic data for **(phenylsulfonimidoyl)benzene** derivatives in publicly accessible literature, this guide utilizes data from the closely related and structurally similar benzenesulfonamide derivatives to illustrate the core principles of their solid-state structures. The presented data and protocols are essential for understanding the three-dimensional arrangement of these molecules, which is critical for structure-based drug design and development.

## Crystallographic Data of Benzenesulfonamide Derivatives

The following tables summarize key crystallographic parameters for a selection of benzenesulfonamide derivatives, providing a comparative overview of their solid-state conformations. This data is crucial for understanding how substituent changes affect the molecular geometry and crystal packing.

## Unit Cell Parameters

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	Volume (Å <sup>3</sup> )	Z
S,S-Diphenylsulfonamide Monohydrate <sup>1</sup>	C <sub>12</sub> H <sub>13</sub> NO <sub>2</sub> S	Orthorhombic	P b c a	5.1467	20.1417	21.4008	90.00	90.00	90.00	2218.3	8
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide	C <sub>15</sub> H <sub>15</sub> NO <sub>2</sub> S	Monoclinic	P2 <sub>1</sub> /c	11.6302 (8)	5.7041 (4)	21.9408 (14)	90	103.535 (4)	90	1415.12 (17)	4
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide	C <sub>15</sub> H <sub>17</sub> NO <sub>2</sub> S	Monoclinic	P2 <sub>1</sub>	8.1588 (4)	10.1498 (4)	8.9242 (5)	90	105.545 (4)	90	711.98 (6)	2

ona  
mideN-  
allyl-  
N-  
benz  
yl-4-  
meth  
ylbe  
nzen  
esulf  
ona  
mide

C <sub>17</sub> H <sub>19</sub> NO <sub>2</sub> S	Ortho	Pna2	18.6	10.5	8.10						
	ortho	1	919	612	65	90	90	90	1600	4	
	mbic		(18)	(10)	(8)				.3 (3)		

<sup>1</sup> Data for S,S-Diphenylsulfilimine Monohydrate, a **(Phenylsulfonimidoyl)benzene** derivative.  
[\[1\]](#)

## Selected Bond Lengths (Å)

Compound Name	S=O (avg.)	S-N	S-C
N-allyl-N-benzyl-4-methylbenzenesulfonamide	1.4316	1.636 (2)	1.763 (2)
4-Methyl-N-propylbenzenesulfonamide	1.4345	1.620 (25)	1.766 (3)
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide	1.435 (25)	1.649 (3)	1.765 (3)

## Selected Bond Angles (°)

Compound Name	O-S-O	N-S-C	C-S-C
N-allyl-N-benzyl-4-methylbenzenesulfonamide	119.5 (1)	107.46 (10)	-
4-Methyl-N-propylbenzenesulfonamide	118.88 (13)	107.57 (13)	-
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide	120.2 (2)	106.3 (2)	-
S,S-Diphenylsulfilimine Monohydrate <sup>1</sup>	-	-	105.3 (2)

<sup>1</sup> Note: S,S-Diphenylsulfilimine does not have S=O bonds.

## Selected Torsion Angles (°)

Compound Name	C-S-N-C
N-allyl-N-benzyl-4-methylbenzenesulfonamide	84.2 (2)
4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide	79.06 (13)
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide	86.2 (3)
N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide	-79.0 (2)

## Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of the presented class of compounds.

## Synthesis of N-Benzyl-4-methylbenzenesulfonamides

A common synthetic route involves a two-step process.<sup>[2]</sup> Initially, 4-methylbenzenesulfonyl chloride is treated with a primary amine to yield the corresponding 4-methylbenzenesulfonamide. The subsequent step involves the benzylation of the sulfonamide to afford the N-benzyl-4-methylbenzenesulfonamide derivative.<sup>[2]</sup>

A representative procedure is as follows:

- **Sulfonamide Formation:** A primary amine is dissolved in a suitable solvent, such as toluene, under an inert atmosphere (e.g., nitrogen) at room temperature.
- p-Toluenesulfonyl chloride is added to the solution.
- A non-nucleophilic base, such as diisopropylethylamine, is introduced to the reaction mixture.
- The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed with water, and the organic layer is dried over an anhydrous salt like magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
- **Benzylation:** The purified sulfonamide is then subjected to a benzylation reaction, typically involving a benzyl halide and a base in a suitable solvent, to yield the final N-benzyl derivative.

## Single-Crystal X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

The general workflow for data collection and structure refinement is as follows:

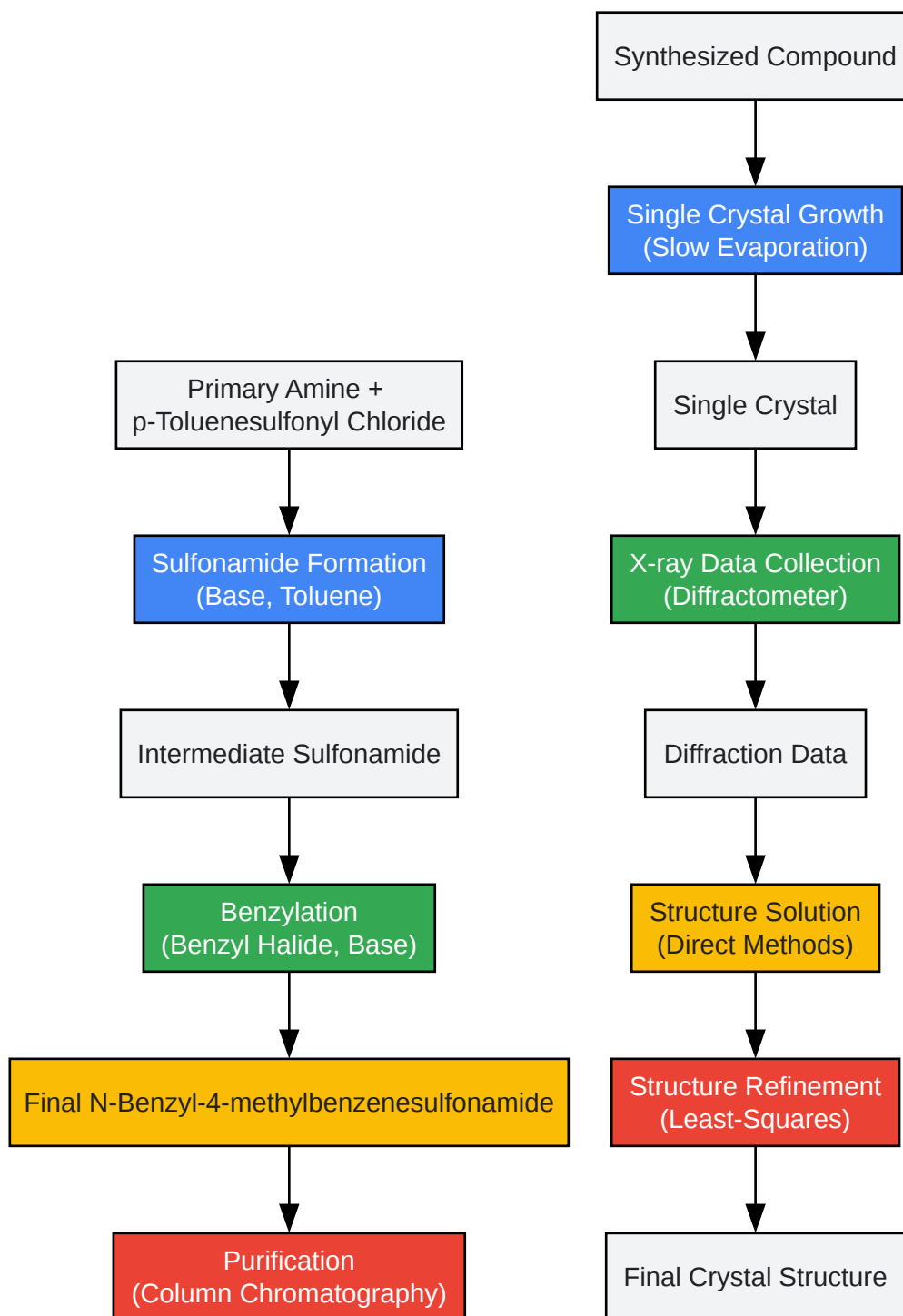
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.

- **Data Collection:** The crystal is placed in a diffractometer, and X-ray diffraction data is collected, often at a low temperature (e.g., 173-296 K) to minimize thermal vibrations.[2]
- **Data Reduction:** The collected diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in a difference Fourier map and refined freely or placed in calculated positions and refined using a riding model.[3]

## Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of **(Phenylsulfonimidoyl)benzene** derivatives.

## Synthesis Workflow



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## References

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)